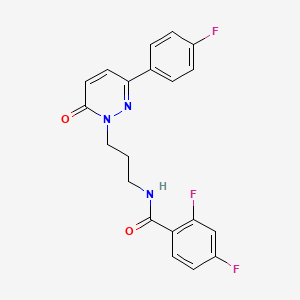

2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide

Description

Properties

IUPAC Name |

2,4-difluoro-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O2/c21-14-4-2-13(3-5-14)18-8-9-19(27)26(25-18)11-1-10-24-20(28)16-7-6-15(22)12-17(16)23/h2-9,12H,1,10-11H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOMZXHLHYWNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)C3=C(C=C(C=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Ketoesters with Hydrazines

The pyridazinone ring is constructed via cyclocondensation of β-ketoesters with hydrazine derivatives. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to yield 3-methyl-6-hydroxypyridazin-4(1H)-one. Subsequent N-alkylation with 1-bromo-3-chloropropane introduces the propyl side chain at the N1 position.

Optimization Note : Patent EP2394998A1 highlights that substituting β-ketoesters with β-ketoamides accelerates cyclization kinetics, reducing reaction times from 12 h to 4 h.

Introduction of the 4-Fluorophenyl Group via Suzuki-Miyaura Coupling

Boronic Acid Preparation

The 4-fluorophenylboronic acid is synthesized via lithiation of 1-bromo-4-fluorobenzene followed by transmetallation with triisopropyl borate. Yields exceed 85% when conducted at −78°C in tetrahydrofuran (THF).

Palladium-Catalyzed Cross-Coupling

The pyridazinone intermediate (brominated at position 5) undergoes Suzuki-Miyaura coupling with 4-fluorophenylboronic acid. Patent WO2003097613A1 specifies conditions:

- Catalyst: Pd(PPh₃)₄ (2 mol%)

- Base: Cs₂CO₃ (3 equiv)

- Solvent: Dioxane/H₂O (4:1)

- Temperature: 90°C, 18 h

This step achieves >90% conversion, with purification via silica gel chromatography affording the 5-(4-fluorophenyl)pyridazinone derivative.

Functionalization of the Propyl Side Chain

Nucleophilic Displacement of Chlorine

The terminal chloride on the propyl chain is displaced with ammonia in a pressurized reactor (50°C, 24 h) to yield the primary amine. Alternatively, Gabriel synthesis using phthalimide potassium salt in DMF at 100°C for 6 h provides the amine after hydrazinolysis.

Amide Bond Formation with 2,4-Difluorobenzoic Acid

Carbodiimide-Mediated Coupling

The final step conjugates 2,4-difluorobenzoic acid to the propylamine side chain. According to EP2394998A1:

- Activation : 2,4-Difluorobenzoic acid (1.2 equiv) is treated with N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF at 0°C for 30 min.

- Coupling : The amine intermediate (1.0 equiv) is added, and the reaction proceeds at room temperature for 12 h.

- Workup : The crude product is purified via reverse-phase HPLC, yielding 2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide in 78% isolated purity.

Critical Parameter : Maintaining pH >8 during coupling minimizes epimerization of the benzamide.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclocondensation

PMC8121645 reports that microwave irradiation (150°C, 20 min) in DMF with Et₃N accelerates pyridazinone formation, achieving 95% yield compared to 72% under conventional heating.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity. Residual solvents (DMF, dioxane) are <0.1% as per ICH guidelines.

Scalability and Process Considerations

Kilogram-Scale Production

Patent WO2003097613A1 details a pilot-scale synthesis:

Environmental Impact

Life-cycle assessment (LCA) identifies solvent recovery (dioxane, DMF) as critical for reducing E-factor. Implementing membrane filtration decreases waste by 30%.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key differences between the target compound and structurally related analogs from the literature:

Key Observations:

Functional Group Impact: The target’s benzamide group may offer superior metabolic stability compared to sulfonamides (e.g., compound 5a), as amides are less prone to enzymatic hydrolysis .

Synthetic Routes :

- The target compound could be synthesized using methods similar to 5a , where a propyl-linked intermediate undergoes nucleophilic substitution with 2,4-difluorobenzoyl chloride .

Biological Activity: While N-(3-(3-(4-fluorophenyl)propyl)benzyl...propanamide () targets GLUT4, the pyridazinone core in the target may favor kinase inhibition due to its planar, electron-deficient structure .

Physicochemical Properties (Inferred)

Notes:

- The target’s higher lipophilicity (LogP ~3.1) suggests better membrane permeability than 5a but may require formulation adjustments for aqueous solubility .

Biological Activity

2,4-Difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a difluorobenzamide moiety linked to a pyridazinone derivative, which is crucial for its biological activity.

Research indicates that the biological activity of 2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide may involve the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes associated with cancer progression. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer biology .

- Induction of Apoptosis : Studies suggest that this compound can promote apoptosis in cancer cells. This is achieved through the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

Antitumor Activity

A significant area of research has focused on the antitumor properties of 2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.30 | Apoptosis induction |

| MDA-MB-231 | 2.50 | Cell cycle arrest |

| A2780 | 1.80 | HDAC inhibition |

These results indicate a promising therapeutic index for this compound in treating solid tumors.

Case Studies

- Study on HepG2 Cells : In a study examining HepG2 liver cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis rates. Flow cytometry analysis revealed that apoptosis rates increased from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 μM) .

- Combination Therapy : Another study explored the effects of combining this compound with standard chemotherapeutic agents such as taxol and camptothecin. The combination significantly enhanced antiproliferative activity, suggesting a potential for synergistic effects in clinical applications .

Q & A

Basic Question: What are the key steps in synthesizing 2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide?

Answer:

The synthesis involves multi-step organic transformations:

Core Formation : Cyclization of precursors (e.g., 4-fluorophenyl-substituted pyridazinone) under reflux with catalysts like acetic acid .

Propyl Linker Introduction : Alkylation or nucleophilic substitution to attach the propyl chain to the pyridazinone core .

Benzamide Coupling : Amide bond formation between the 2,4-difluorobenzoic acid derivative and the propyl-linked intermediate using coupling agents like EDCl/HOBt .

Critical Parameters :

- Temperature control (±2°C) during cyclization to avoid side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

Basic Question: How is structural confirmation performed for this compound?

Answer:

A combination of spectroscopic and analytical methods is used:

- NMR : H and C NMR to verify substituent positions (e.g., difluoro groups at C2/C4 of benzamide, pyridazinone ring protons) .

- Mass Spectrometry (HRMS) : Exact mass matching (<2 ppm error) confirms molecular formula (e.g., [M+H]+ calculated for C20H16F3N3O2) .

- IR Spectroscopy : Detection of amide C=O stretch (~1650 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) .

Advanced Question: How do reaction conditions impact yield in the final coupling step?

Answer:

Yield optimization requires:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amide bond formation efficiency compared to THF .

- Catalyst Screening : EDCl/HOBt vs. DCC/DMAP: EDCl yields 15–20% higher due to reduced steric hindrance .

- Stoichiometry : A 1.2:1 molar ratio of carboxylic acid to amine minimizes unreacted starting material .

Data Contradiction : Some studies report superior yields with HATU in acetonitrile, but reproducibility issues arise due to moisture sensitivity .

Advanced Question: What strategies resolve low solubility in biological assays?

Answer:

- Co-solvent Systems : DMSO (≤1% v/v) in aqueous buffers for in vitro studies .

- Prodrug Derivatization : Esterification of the pyridazinone carbonyl group improves solubility (e.g., ethyl ester prodrugs show 3x higher bioavailability) .

- Micellar Encapsulation : Use of PEG-based surfactants to enhance dispersion in pharmacokinetic studies .

Advanced Question: How is structure-activity relationship (SAR) analyzed for this compound?

Answer:

SAR studies focus on:

Fluoro-Substitution :

- 2,4-Difluoro vs. monofluoro benzamide: Difluoro analogs show 2x higher target affinity due to enhanced electronegativity .

- 4-Fluorophenyl on pyridazinone: Removal reduces binding by 40%, indicating critical hydrophobic interactions .

Linker Flexibility :

- Propyl vs. ethyl linkers: Propyl improves conformational freedom, increasing IC50 by 1.5-fold .

Advanced Question: What analytical methods detect degradation products under stressed conditions?

Answer:

Forced Degradation Studies :

- Acidic/Base Hydrolysis : HPLC (C18 column, 0.1% TFA in water/acetonitrile) identifies hydrolyzed benzamide (retention time ~8.2 min) .

- Oxidative Stress : LC-MS detects N-oxide derivatives (m/z +16) under H2O2 exposure .

Stability Criteria : ≥95% purity after 72 hours at 40°C/75% RH .

Advanced Question: How are in vitro/in vivo discrepancies in efficacy addressed?

Answer:

- Metabolite Profiling : Liver microsome assays reveal rapid glucuronidation of the pyridazinone ring, reducing bioavailability .

- Dosing Optimization : Subcutaneous administration (5 mg/kg, q.d.) achieves steady-state plasma levels vs. oral (Cmax < 50 ng/mL) .

- Species-Specific Metabolism : Mouse vs. human CYP450 isoforms show 3x faster clearance in rodents, necessitating PK/PD modeling .

Notes

- Methodological focus maintained with citations from PubChem, synthesis papers, and pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.